![molecular formula C5H6N2O2 B1400793 1-Acetyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 852471-15-9](/img/structure/B1400793.png)
1-Acetyl-1,2-dihydro-3H-pyrazol-3-one
Overview
Description
“1-Acetyl-1,2-dihydro-3H-pyrazol-3-one” is an organic compound . It has a molecular formula of C5H6N2O2 and a molecular weight of 126.11300 .
Synthesis Analysis
The synthesis of “1-Acetyl-1,2-dihydro-3H-pyrazol-3-one” can be achieved through several steps :Molecular Structure Analysis
The molecular structure of “1-Acetyl-1,2-dihydro-3H-pyrazol-3-one” consists of a five-membered heterocyclic ring containing two nitrogen atoms and three carbon atoms . The compound exists predominantly as 1H-pyrazol-3-ol molecule pairs in nonpolar solvents like CDCl3 or C6D6 .Chemical Reactions Analysis
The compound exhibits prototropic tautomerism, a phenomenon where it can exist in two or more tautomeric forms that are in rapid equilibrium . This tautomerism is influenced by the solvent used .Scientific Research Applications
Synthesis and Characterization
Solvent-Free Synthesis : 1-Acetyl-1,2-dihydro-3H-pyrazol-3-one derivatives have been synthesized using a solvent-free microwave irradiation process. This method provides a yield of over 75% and is characterized by spectral data analysis (Thirunarayanan & Sekar, 2016).
Michael Additions : The compound is used in Michael additions with ethylenic and acetylenic carbonyl compounds, leading to various heterocyclic compounds such as carbazoles and pyrroles (Kawasaki et al., 1999).
Synthesis via Catalysis : Synthesis of N-acetyl pyrazoles, including 1-Acetyl-1,2-dihydro-3H-pyrazol-3-one derivatives, has been achieved through cyclization cum acetylation using catalysts like SiO2-H2SO4 (Thirunarayanan & Sekar, 2014).
Biological Activities
Fungicidal and Insecticidal Activities : Certain derivatives of 1-Acetyl-1,2-dihydro-3H-pyrazol-3-one show significant fungicidal and insecticidal activities. This includes potential use in agricultural chemistry (Zhao et al., 2008).
Anticancer Activity : Some derivatives have shown promising in vitro cytotoxic activity against cancer cell lines. This indicates potential therapeutic applications in oncology (Ratković et al., 2016).
Enzyme Inhibition : Derivatives of 1-Acetyl-1,2-dihydro-3H-pyrazol-3-one have been studied for their inhibitory activity on enzymes like monoamine oxidase. This suggests potential applications in treating diseases related to enzyme dysregulation (Chimenti et al., 2004).
Chemical Properties and Reactions
Tautomerism Studies : Investigations into the tautomerism of N-substituted pyrazolones, including 1-Acetyl-1,2-dihydro-3H-pyrazol-3-one derivatives, have been conducted. These studies are crucial for understanding the chemical behavior and stability of the compound (Arbačiauskienė et al., 2018).
Reaction with Acetic Anhydride : The reactivity of 1,2-diarylhydrazines with acetic anhydride, leading to 1-Acetyl-1,2-dihydro-3H-pyrazol-3-one derivatives, demonstrates the compound's versatility in synthetic chemistry (Chiste et al., 1991).
Potential Applications
Agricultural Chemistry : Given its fungicidal and insecticidal properties, 1-Acetyl-1,2-dihydro-3H-pyrazol-3-one derivatives have applications in developing new agricultural chemicals (Ega & Siddoju, 2017).
Pharmaceutical Development : The enzyme inhibition and anticancer properties of its derivatives make 1-Acetyl-1,2-dihydro-3H-pyrazol-3-one a candidate for drug development (Dhaduk & Joshi, 2022).
Future Directions
Pyrazole derivatives, including “1-Acetyl-1,2-dihydro-3H-pyrazol-3-one”, have potential applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . The development of new drugs using pyrazole has become important due to its broad range of chemical and biological properties . Therefore, future research may focus on designing novel pyrazoles, disclosing innovative routes for synthesizing pyrazoles, examining different potencies of pyrazoles, and seeking for potential applications of pyrazoles .
Mechanism of Action
Target of Action
This compound belongs to the class of pyrazoles, which are known to interact with a variety of biological targets, including enzymes, receptors, and other proteins .
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, such as inhibition, activation, or modulation . The specific interaction depends on the structure of the pyrazole derivative and the nature of its target.
Biochemical Pathways
Pyrazole derivatives can influence a wide range of biochemical pathways depending on their specific targets . These effects can lead to various downstream effects, including changes in cellular signaling, gene expression, and metabolic processes.
Result of Action
Pyrazole derivatives are known to induce a variety of biological responses, depending on their specific targets and mode of action .
properties
IUPAC Name |
2-acetyl-1H-pyrazol-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-4(8)7-3-2-5(9)6-7/h2-3H,1H3,(H,6,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYRLKNRVJVHDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=CC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.